molecular formula C16H14N2 B14700855 2-methyl-4-phenyl-3H-1,5-benzodiazepine CAS No. 14926-34-2

2-methyl-4-phenyl-3H-1,5-benzodiazepine

Cat. No.: B14700855
CAS No.: 14926-34-2
M. Wt: 234.29 g/mol
InChI Key: NXJLWNIHIMTUKO-UHFFFAOYSA-N
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Description

2-Methyl-4-phenyl-3H-1,5-benzodiazepine is a member of the benzodiazepine family, which is known for its diverse pharmacological activities. Benzodiazepines are widely used in medicine for their sedative, anxiolytic, anticonvulsant, and muscle relaxant properties. The unique structure of this compound contributes to its specific interactions with biological targets, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-4-phenyl-3H-1,5-benzodiazepine typically involves the condensation of aromatic o-diamines with ketones. One common method is the BiCl3-catalyzed one-pot condensation-cyclization process, which provides good yields under mild reaction conditions . The reaction involves the formation of an imine intermediate, which undergoes cyclization to form the benzodiazepine core.

Industrial Production Methods: Industrial production of benzodiazepines, including this compound, often employs solvent-free conditions to enhance yield and purity. The use of environmentally friendly catalysts and scalable reaction conditions is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-phenyl-3H-1,5-benzodiazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted benzodiazepines .

Scientific Research Applications

2-Methyl-4-phenyl-3H-1,5-benzodiazepine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-4-phenyl-3H-1,5-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By enhancing the effect of GABA, an inhibitory neurotransmitter, the compound exerts sedative, anxiolytic, and anticonvulsant effects. The binding of the compound to the GABA receptor increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and reduced neuronal excitability .

Comparison with Similar Compounds

    Diazepam: Known for its anxiolytic and muscle relaxant properties.

    Alprazolam: Commonly used for its anxiolytic effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness: 2-Methyl-4-phenyl-3H-1,5-benzodiazepine is unique due to its specific substitution pattern, which influences its binding affinity and pharmacological profile. Unlike other benzodiazepines, its structure allows for selective interactions with certain receptor subtypes, potentially leading to fewer side effects and more targeted therapeutic effects .

Properties

CAS No.

14926-34-2

Molecular Formula

C16H14N2

Molecular Weight

234.29 g/mol

IUPAC Name

2-methyl-4-phenyl-3H-1,5-benzodiazepine

InChI

InChI=1S/C16H14N2/c1-12-11-16(13-7-3-2-4-8-13)18-15-10-6-5-9-14(15)17-12/h2-10H,11H2,1H3

InChI Key

NXJLWNIHIMTUKO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C(C1)C3=CC=CC=C3

Origin of Product

United States

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